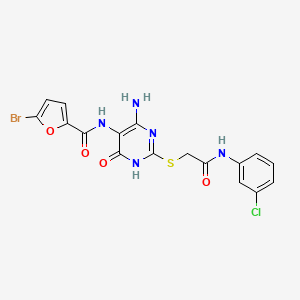

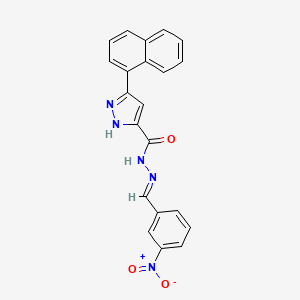

![molecular formula C18H13FN4O B2452150 5-[3-(4-fluorophényl)-1H-pyrazol-5-yl]-3-(3-méthylphényl)-1,2,4-oxadiazole CAS No. 1037194-33-4](/img/structure/B2452150.png)

5-[3-(4-fluorophényl)-1H-pyrazol-5-yl]-3-(3-méthylphényl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They play an important role in medicine, particularly for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis Analysis

Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du pyrazole se sont avérés cytotoxiques sur plusieurs lignées cellulaires humaines . Plusieurs médicaments actuellement sur le marché contiennent le cycle pyrazole comme motif structural clé . Certains dérivés du pyrazole ont été approuvés pour le traitement de différents types de cancer .

Activité antimicrobienne

Les pyrazoles et leurs dérivés jouent un rôle important dans certaines activités biologiques en médecine. En particulier, ils sont utilisés pour leurs fonctions antimicrobiennes .

Activité antituberculeuse

Les pyrazoles ont également été utilisés pour leurs fonctions antituberculeuses .

Activité anti-inflammatoire

Les pyrazoles ont été utilisés pour leurs fonctions anti-inflammatoires .

Activité antioxydante

Les pyrazoles ont été utilisés pour leurs fonctions antioxydantes . Tous les dérivés 4,4ʹ-(arylméthylène)bis(1H-pyrazol-5-ols) ont été synthétisés avec un rendement élevé à excellent, et les produits purs ont été isolés par simple filtration. Tous les composés présentent une bonne activité de piégeage des radicaux, et la moitié d'entre eux sont plus actifs que l'acide ascorbique utilisé comme étalon .

Activité antitumorale

Les pyrazoles ont été utilisés pour leurs fonctions antitumorales .

Activité cytotoxique

Les pyrazoles ont été utilisés pour leur activité cytotoxique .

Activité analgésique

Les pyrazoles ont été utilisés pour leurs fonctions analgésiques .

Mécanisme D'action

Target of Action

Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα) .

Mode of Action

It can be inferred from similar compounds that it may interact with its target receptor (such as erα) and induce changes that could lead to its biological effects .

Biochemical Pathways

Similar pyrazole derivatives have been reported to exhibit diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O/c1-11-3-2-4-13(9-11)17-20-18(24-23-17)16-10-15(21-22-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIWVABDEDKOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

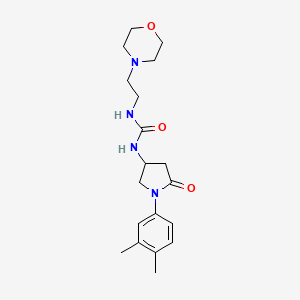

![Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide](/img/structure/B2452067.png)

![6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2452069.png)

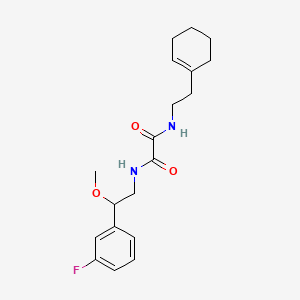

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

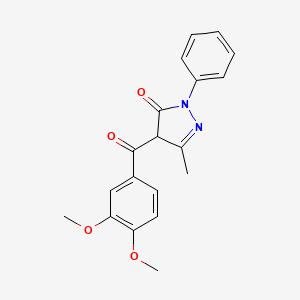

![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)